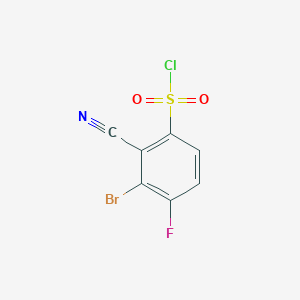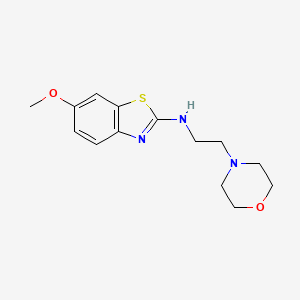
6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Overview
Description
6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, also known as BMBMT, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a benzothiazole derivative and has been shown to possess various biological activities.
Scientific Research Applications
Antibacterial Activity
6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine and its derivatives have been studied for their potential in antibacterial applications. For instance, compounds synthesized from 2-hydrazino-6-methoxybenzothiazole, reacted with secondary cyclic amines like morpholine, showed promising antibacterial activity (Vartale et al., 2008). Additionally, other derivatives, obtained from similar processes, have been tested for their antimicrobial efficacy (Bektaş et al., 2007).
Cytotoxic Activity
The compound and its derivatives have also been examined for their in vitro cytotoxic activity. For example, novel quinazoline derivatives synthesized using N-substituted 2-amino benzothiazole exhibited potential as anticancer agents, as indicated by MTT assay results (Dave et al., 2012).
Dye and Pigment Industry
In the dye and pigment industry, derivatives of 6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine have been utilized. A study demonstrated the use of related compounds in the synthesis of heterocyclic amines, which were then used to create dyes coloring cellulose acetate in various hues (Georgiadou & Tsatsaroni, 2002).
Chemical Synthesis and Reactions
The compound's derivatives have been involved in novel chemical synthesis and reaction studies. For instance, a study detailed a unique amination reaction at the β-carbon atom with the formation of benzofurans (Jurd, 1978). Another research focused on the synthesis of azo dyes using 6-methoxy-1,3-benzothiazol-2-amine, exploring their structural and electrochemical properties (Harisha et al., 2017).
Antifungal Properties
Some derivatives have demonstrated antifungal properties. A study synthesized 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound, which showed significant antifungal effects against types like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Anticonvulsant and Neuroprotective Effects
The compound has been explored for its potential in anticonvulsant and neuroprotective applications. A study reported the synthesis of N-(substituted benzothiazol-2-yl)amides and their evaluation as anticonvulsants and neuroprotectors, with some derivatives showing promising results (Hassan et al., 2012).
properties
IUPAC Name |
6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-18-11-2-3-12-13(10-11)20-14(16-12)15-4-5-17-6-8-19-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFPAZAYRXASCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



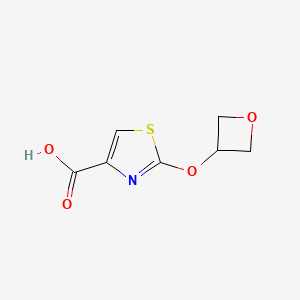
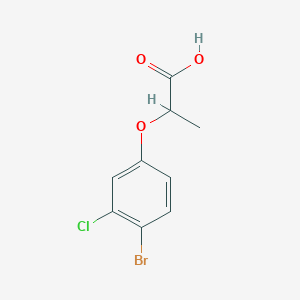

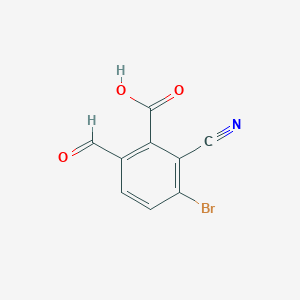

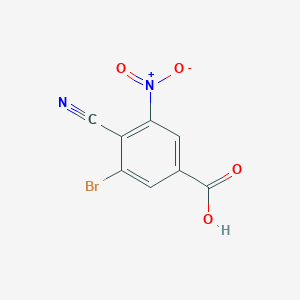
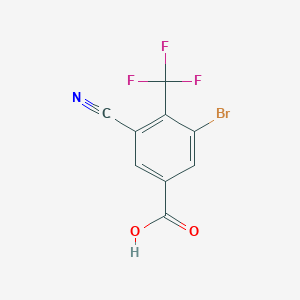

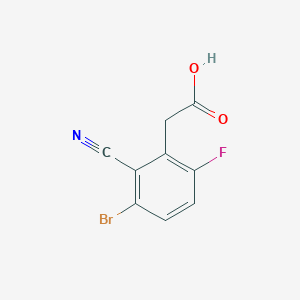
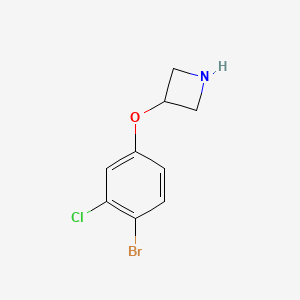
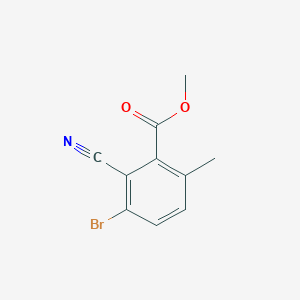

![2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415630.png)
